molecular formula C12H8Cl2N2O B180799 2,6-dichloro-N-(pyridin-4-yl)benzamide CAS No. 113204-35-6

2,6-dichloro-N-(pyridin-4-yl)benzamide

Cat. No.: B180799
CAS No.: 113204-35-6
M. Wt: 267.11 g/mol
InChI Key: OLJPUMGNYIOTFM-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(pyridin-4-yl)benzamide is a chemical compound known for its significant role in medicinal chemistry. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and a pyridin-4-yl group attached to the amide nitrogen. This compound has been studied for its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(pyridin-4-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amide derivatives, while oxidation might produce corresponding carboxylic acids.

Scientific Research Applications

2,6-Dichloro-N-(pyridin-4-yl)benzamide has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition, particularly kinases.

    Medicine: It has potential therapeutic applications as a kinase inhibitor, which is relevant in the treatment of diseases like cancer and inflammatory disorders.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(pyridin-4-yl)benzamide involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another kinase inhibitor with similar structural features but different pharmacokinetic properties.

    2,6-Dichloro-4-cyano-N-(2-(cyclopropylcarbonyl)amino)pyridin-4-yl)benzamide: A compound with a cyano group that offers different binding affinities and selectivity.

Uniqueness

2,6-Dichloro-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the pyridin-4-yl group, which contributes to its high binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted therapies.

Properties

IUPAC Name

2,6-dichloro-N-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPUMGNYIOTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015650
Record name 2,6-dichloro-N-(pyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113204-35-6
Record name 2,6-dichloro-N-(pyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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